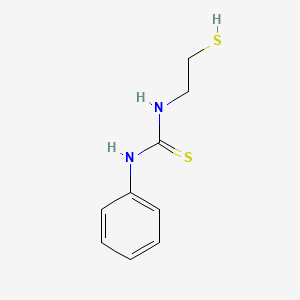
1-Phenyl-3-(2-sulfanylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-sulfanylethyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S2. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(2-sulfanylethyl)thiourea typically involves the reaction of phenyl isothiocyanate with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-3-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Applications De Recherche Scientifique
1-Phenyl-3-(2-sulfanylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-sulfanylethyl)thiourea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2-sulfanylethyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(2-pyridyl)thiourea: Similar structure but with a pyridyl group instead of a sulfanylethyl group.
1-Phenyl-3-(2-thiazolyl)thiourea: Contains a thiazolyl group, known for its inhibitory effects on certain enzymes.
1,3-Bis(2,6-dimethylphenyl)thiourea: Features two phenyl groups with methyl substitutions, used in different applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90562-71-3 |
|---|---|
Formule moléculaire |
C9H12N2S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
1-phenyl-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C9H12N2S2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) |
Clé InChI |
UNPXZTRFZYBIOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



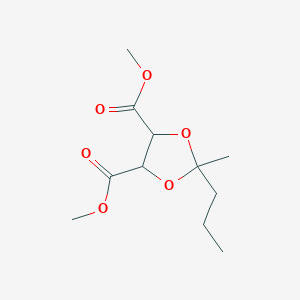
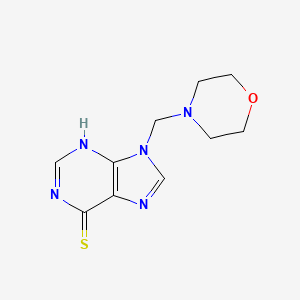
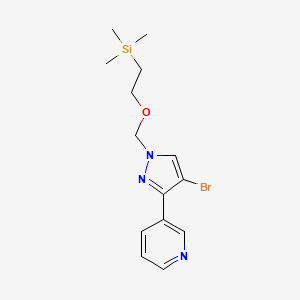
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

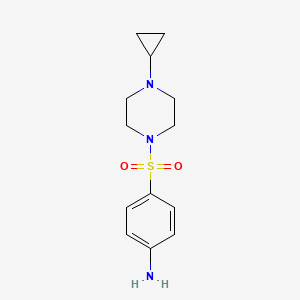
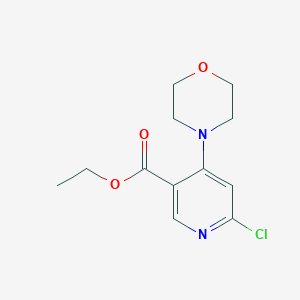
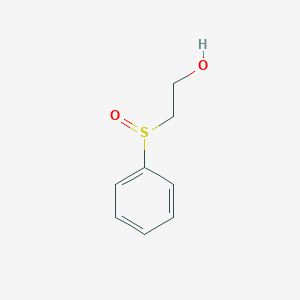
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

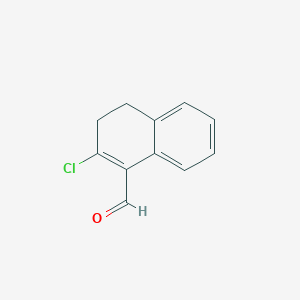
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
